Oral Bioavailability of (Z)-Leukadherin-1 vs. In Vivo Administration Requirements for Rac-Leukadherin-1
A critical differentiator of (Z)-Leukadherin-1 is its oral bioavailability, which enables sustained systemic exposure via oral gavage in murine models. In contrast, the racemic leukadherin‑1 has been administered intraperitoneally (i.p.) in reported in vivo studies . Pharmacokinetic analysis of (Z)-Leukadherin-1 in mice following oral gavage (30 mg/kg and 100 mg/kg, twice daily) revealed dose‑proportional plasma exposure, supporting oral dosing regimens in efficacy studies .
| Evidence Dimension | Route of Administration and Systemic Exposure |
|---|---|
| Target Compound Data | Oral gavage: half-life 4.68 h (30 mg/kg) and 3.95 h (100 mg/kg); Cmax 1716 ng/mL (30 mg/kg) and 2594 ng/mL (100 mg/kg); AUC0‑t 6950 ng·h/mL (30 mg/kg) and 13962 ng·h/mL (100 mg/kg) |
| Comparator Or Baseline | Rac-leukadherin-1: i.p. administration (1 mg/kg) in hyperoxia‑induced lung injury model |
| Quantified Difference | Oral vs. i.p. route; quantitative PK parameters defined only for (Z)-isomer |
| Conditions | C57BL/6 mice; plasma PK analysis following oral gavage on days 1 and 5 |
Why This Matters
Oral bioavailability permits non-invasive, chronic dosing regimens for tumor immunology or chronic inflammation models, a logistical advantage not established for racemic leukadherin-1.
